2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide

Description

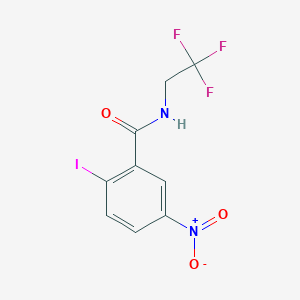

2-Iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide is a benzamide derivative characterized by a trifluoroethylamine side chain and halogen (iodo) and nitro substituents on the aromatic ring. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the electron-withdrawing nitro group and bulky iodine atom influence reactivity and intermolecular interactions.

Properties

Molecular Formula |

C9H6F3IN2O3 |

|---|---|

Molecular Weight |

374.05 g/mol |

IUPAC Name |

2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide |

InChI |

InChI=1S/C9H6F3IN2O3/c10-9(11,12)4-14-8(16)6-3-5(15(17)18)1-2-7(6)13/h1-3H,4H2,(H,14,16) |

InChI Key |

PHCKBDGOWFBFBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NCC(F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps One common method starts with the nitration of iodobenzene to introduce the nitro groupThe final step involves the formation of the benzamide structure by reacting the intermediate with an appropriate amine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro (-NO₂) and trifluoroethyl (-CF₃) groups activate the aromatic ring toward nucleophilic substitution at the ortho- and para-positions relative to the iodine atom. This reactivity is exploited in metal-catalyzed cross-coupling reactions:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (80°C) | Biaryl formation via C–C bond coupling | 72–85% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO (120°C) | Aryl ether or amine derivatives | 60–78% |

The iodine atom serves as an effective leaving group under these conditions, with the nitro group enhancing electrophilicity at the adjacent carbon.

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine under controlled conditions, enabling further functionalization:

| Reducing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂/Pd-C | EtOH | 25°C, 1 atm | 5-amino-N-(2,2,2-trifluoroethyl)benzamide | 89% | |

| SnCl₂/HCl | EtOH/H₂O | Reflux | Intermediate hydroxylamine derivative | 76% |

The resulting amine can participate in diazotization or acylation reactions, expanding synthetic utility .

Amide Group Reactivity

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl | Reflux, 12 h | 2-iodo-5-nitrobenzoic acid | 68% | |

| NaOH (10%)/H₂O₂ | 100°C, 6 h | Sodium salt of benzoic acid | 55% |

The stability of the amide bond under milder conditions allows selective modification of other functional groups .

Halogen Exchange Reactions

The iodine atom can be replaced via halogen exchange, though this is less common than NAS:

| Reagent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| CuBr | DMF, 110°C | 2-bromo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide | 42% | |

| KI/CuI | DMSO, 100°C | Retention of iodine (no reaction observed) | – |

Low yields in bromination highlight the preference for palladium-mediated pathways over direct halogen exchange.

Photochemical Reactions

The nitro group facilitates photoinduced electron transfer, enabling unique transformations:

| Condition | Wavelength | Product | Application | Source |

|---|---|---|---|---|

| UV light (365 nm) | CH₃CN | Nitro-to-nitrito rearrangement | Photoresponsive materials |

This reactivity is leveraged in designing light-activated molecular switches.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss at 280°C due to release of NO₂ and CF₃ fragments .

Key Mechanistic Insights

-

Electronic Effects : The -NO₂ and -CF₃ groups create a strongly electron-deficient aromatic ring, directing substitution to the iodine-bearing position.

-

Steric Considerations : The trifluoroethyl group hinders access to the amide nitrogen, limiting its participation in reactions unless forced .

Experimental data underscores the compound’s versatility in synthesizing fluorinated aromatic derivatives, with applications in medicinal chemistry and materials science .

Scientific Research Applications

While comprehensive data tables and case studies for "2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide" are not available in the search results, the search results provide information on related compounds and applications that can help understand the potential applications of "this compound."

Scientific Research Applications

- As a Building Block for Pharmaceutical Development:

- JAK Kinase Inhibitors: The article "Application of Sequential Palladium Catalysis for the Discovery of ..." discusses the development of benzo[c]pyrrolo[2,3-h][1,6]-naphthyridin-5-one (BPN) JAK inhibitory chemotypes . These compounds have shown potency against the four members of the JAK family, with various selectivity profiles . The research utilized sequential palladium chemistry to create a library of derivatives, exploring structure-activity relationships .

- p53 Mutant Stabilizers: The patent "METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 ..." describes compounds that bind to p53 mutants, increasing their ability to bind DNA . These compounds can stabilize the Y220C mutant, reducing the likelihood of protein denaturation . The Y220C mutation can be highly destabilizing due to the formation of an internal surface cavity, and the compounds can bind to and occupy this surface crevice to stabilize the / ⁇ -sandwich, thereby restoring wild-type p53 DNA-binding activity .

- MEK1 and MEK2 Inhibitors: The patent "US11066358B1 - Compositions of essentially pure form IV of N-((R..." discusses compositions containing essentially pure Form IV of N—((R)-2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide for use in treating tumors, cancers, or Rasopathy disorders . Mirdametinib, a highly potent and specific allosteric non-ATP-competitive inhibitor of MEK1 and MEK2, leads to significantly inhibited phosphorylation of the extracellular regulated MAP kinases ERK1 and ERK2, thereby impairing the growth of tumor cells both in vitro and in vivo .

- Potential Carcinogenic Risk Research:

- Heterocyclic Amine Carcinogens: Research has been conducted on the impact of environmental exposures on the mutagenicity/carcinogenicity of heterocyclic amines . Studies include the bioavailability and bioreactivity of carcinogenic heterocyclic amines like PhIP, investigating their tissue concentrations and DNA adduct levels . Other research explores the role of N-acetyltransferase enzymes in the metabolic activation and deactivation of aromatic and heterocyclic amine carcinogens .

- Disinfection By-Products: Research has identified heterocyclic amines as chlorination by-products in drinking water, such as phenazine and N-chlorophenazine . The amounts detected and their probable toxicological potency suggest a prioritization for obtaining more detailed toxicological data .

- Chemical Properties and Synthesis:

Mechanism of Action

The mechanism of action of 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The iodine atom can act as a leaving group in substitution reactions, allowing the compound to modify target molecules .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Halogen Substituents: 2-Iodo vs. Bromo/Fluoro: Iodo substituents (as in the target compound) confer greater steric bulk and polarizability compared to bromo (e.g., 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide, ) or fluoro analogs. This may enhance binding to hydrophobic pockets in biological targets but reduce solubility . Nitro Group: The 5-nitro group in the target compound contrasts with sulfamoyl (e.g., 4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide, ) or amino groups (e.g., 3-amino-N-(2,2,2-trifluoroethyl)benzamide, ).

Physicochemical Properties

- Solubility: The nitro and iodo groups in the target compound likely reduce aqueous solubility compared to amino or sulfamoyl analogs.

- Stability : Iodo-substituted benzamides may exhibit lower thermal stability than fluoro/bromo analogs due to weaker C–I bonds .

Biological Activity

2-Iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its anti-inflammatory properties, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide backbone with a nitro group and a trifluoroethyl substituent, which may influence its pharmacological properties. The presence of the iodine atom can enhance the lipophilicity and potentially the bioavailability of the compound.

Anti-Inflammatory Effects

Research has indicated that nitro-substituted benzamides exhibit significant anti-inflammatory properties. A study evaluated various nitro-substituted benzamide derivatives, including those structurally similar to this compound. The results showed that these compounds could inhibit nitric oxide (NO) production in RAW264.7 macrophages with IC50 values ranging from 3.7 to 5.3 µM without causing cytotoxicity at concentrations up to 50 µM .

Table 1: Inhibitory Capacity of Nitro-Substituted Benzamides

| Compound | IC50 (µM) | Cytotoxicity |

|---|---|---|

| Compound 5 | 3.7 | No |

| Compound 6 | 5.3 | No |

These compounds also demonstrated a significant reduction in the expression of inflammatory markers such as COX-2, IL-1β, and TNF-α at concentrations of 10 and 20 µM .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of these compounds to inducible nitric oxide synthase (iNOS). The results indicated that compounds with optimal nitro group configurations exhibited stronger binding affinities than others, suggesting a structure-activity relationship that could be exploited for drug design .

Study on In Vitro Effects

In vitro studies have shown that derivatives of nitro-substituted benzamides can significantly inhibit pro-inflammatory cytokines. For instance, compound 6 not only inhibited NO production but also effectively reduced LPS-induced secretion of IL-1β and TNF-α, highlighting its potential as a multi-potent anti-inflammatory agent .

Pharmacological Evaluation

A comparative pharmacological evaluation indicated that the presence of the trifluoroethyl group may enhance the compound's activity due to increased metabolic stability and altered pharmacokinetics. This evaluation suggests that further optimization could lead to more effective anti-inflammatory therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide, and how can purity be verified?

- Methodology :

- Synthesis : Begin with nitro-substituted benzamide precursors. Introduce iodine via electrophilic aromatic substitution using iodine monochloride (ICl) in a controlled acidic environment. The trifluoroethyl group can be incorporated via nucleophilic acyl substitution using 2,2,2-trifluoroethylamine under reflux in anhydrous dichloromethane .

- Purity Verification : Use a combination of elemental analysis (CHNS), HPLC (>95% purity threshold), and melting point consistency. Cross-validate with NMR and NMR to confirm absence of unreacted intermediates or side products .

Q. Which spectroscopic techniques are critical for characterizing structural features of this compound?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch of benzamide at ~1680 cm, NO asymmetric stretch at ~1520 cm) .

- NMR : Use NMR to confirm trifluoroethyl group integration (δ 3.8–4.2 ppm, quartet) and NMR to resolve iodine’s deshielding effects on aromatic carbons. NMR can validate trifluoroethyl integrity .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., ambiguous NO positioning) be resolved during structural elucidation?

- Methodology :

- Employ 2D NMR techniques (e.g., HSQC, HMBC) to correlate - couplings and confirm substituent positions.

- Validate via X-ray crystallography if crystalline forms are obtainable. For nitro group orientation, compare experimental IR stretches with computational predictions (DFT simulations at B3LYP/6-31G* level) .

Q. What experimental strategies can evaluate this compound’s bioactivity against antibiotic-resistant bacterial strains?

- Methodology :

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, including ESBL and MRSA variants. Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Mechanistic studies : Assess membrane disruption via fluorescence-based assays (e.g., propidium iodide uptake) or enzyme inhibition (e.g., β-lactamase activity assays) .

Q. How do the iodine and nitro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic studies : Compare reaction rates with analogs lacking iodine/nitro groups under SNAr (nucleophilic aromatic substitution) conditions.

- Computational analysis : Use DFT to map electron density (e.g., Fukui indices) and predict sites of electrophilic/nucleophilic attack. The nitro group’s electron-withdrawing effect enhances iodine’s leaving capacity .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

- Methodology :

- Molecular docking : Screen against bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina. Validate with MD simulations (AMBER/CHARMM) to assess binding stability.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data to guide analog design .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodology :

- Analog synthesis : Replace iodine with bromine/chlorine or modify the nitro group to cyano/sulfonamide. Test trifluoroethyl against other electron-withdrawing groups (e.g., pentafluorophenyl).

- Pharmacokinetic screening : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assays on mammalian cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.